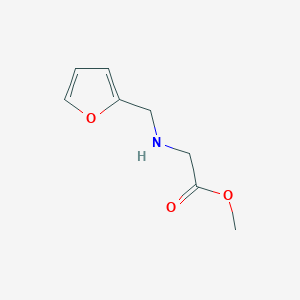

Methyl 2-((furan-2-ylmethyl)amino)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(furan-2-ylmethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h2-4,9H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOJFAPQNMMVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: Synthesis and Characterization of Methyl 2-((furan-2-ylmethyl)amino)acetate

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed characterization of Methyl 2-((furan-2-ylmethyl)amino)acetate, a valuable heterocyclic secondary amine. The document delves into the strategic selection of reductive amination as the synthetic route, offering a robust, step-by-step experimental protocol from reaction setup to purification. A core focus is placed on the rigorous characterization of the final compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is designed to equip researchers and drug development professionals with the necessary expertise and field-proven insights to confidently synthesize and validate this important chemical scaffold.

Introduction and Strategic Importance

This compound is a derivative of glycine methyl ester featuring a furfuryl group attached to the nitrogen atom. This structure places it in the class of N-substituted glycine derivatives, which are the fundamental building blocks of peptoids .[1] Peptoids are a class of peptide mimics that have garnered significant interest in drug discovery and materials science due to their enhanced proteolytic stability and potential for greater cell permeability compared to their natural peptide counterparts.[1]

The furan moiety itself is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its incorporation into the N-substituted glycine structure imparts unique conformational and electronic properties, making this compound a key starting material for creating novel peptoid libraries and other complex molecules with potential therapeutic applications.

Synthetic Strategy: The Efficacy of Reductive Amination

The synthesis of this compound is efficiently achieved via a one-pot reductive amination reaction. This method is a cornerstone of amine synthesis due to its high efficiency, operational simplicity, and broad substrate scope.[2][3][4] The reaction proceeds between furfural (an aldehyde derived from biomass) and methyl glycinate.

Mechanistic Rationale and Reagent Selection

The reductive amination process involves two key stages:

-

Imine Formation: The amine (methyl glycinate) performs a nucleophilic attack on the carbonyl carbon of the aldehyde (furfural), followed by dehydration to form a Schiff base, or imine, intermediate. This step is typically reversible and often acid-catalyzed.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final secondary amine product.

The choice of reducing agent is critical for the success of this reaction. While powerful hydrides like LiAlH₄ would reduce the aldehyde and the ester, milder reagents are required for the one-pot procedure. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this synthesis.

Causality Behind Experimental Choice:

-

Selectivity: NaBH(OAc)₃ is a mild and selective reducing agent, capable of reducing imines and aldehydes but generally unreactive towards less electrophilic functional groups like esters. This selectivity is crucial for the integrity of the methyl acetate moiety in the target molecule.

-

Reaction Conditions: It is effective under mildly acidic to neutral conditions, which are ideal for the formation of the iminium ion intermediate, thereby accelerating the reaction rate without causing unwanted side reactions.

-

Safety and Handling: Compared to other reagents like sodium cyanoborohydride (NaBH₃CN), it is less toxic and easier to handle.

The overall synthetic transformation is depicted below:

Caption: Overall schematic of the reductive amination synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution and purification, confirmed by the subsequent characterization, ensure the integrity of the final product.

Materials and Reagents

| Reagent | Formula | Purity | Supplier (Example) |

| Furfural | C₅H₄O₂ | ≥99% | Sigma-Aldrich |

| Methyl glycinate hydrochloride | C₃H₈ClNO₂ | ≥98% | Sigma-Aldrich |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | ≥97% | Sigma-Aldrich |

| Triethylamine (TEA) | (C₂H₅)₃N | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc), HPLC Grade | C₄H₈O₂ | ≥99.5% | Fisher Scientific |

| Hexanes, HPLC Grade | C₆H₁₄ | ≥98.5% | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | VWR |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | Lab Prepared |

| Brine | NaCl(aq) | - | Lab Prepared |

| Silica Gel for Column Chromatography | SiO₂ | 60 Å, 230-400 mesh | Sorbent Technologies |

Step-by-Step Synthesis Procedure

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl glycinate hydrochloride (1.0 eq).

-

Suspend the solid in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of starting amine).

-

Cool the suspension to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) dropwise to the suspension. Stir for 15-20 minutes to allow for the in-situ formation of the free amine.

-

To this mixture, add furfural (1.0 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 1 hour. During this time, the imine intermediate will form.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes, ensuring the temperature does not rise significantly.

-

Let the reaction stir at room temperature overnight (12-16 hours).

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of furfural.

Work-up and Purification

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is then purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is typically effective for isolating the pure product.

-

Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield this compound as a pale yellow oil.

Caption: Experimental workflow for synthesis and purification.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized molecule. The following data are predictive and based on established principles of spectroscopy.

Physical Properties

| Property | Expected Value |

| CAS Number | 1019577-40-2[5] |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| Appearance | Pale yellow oil |

| Solubility | Soluble in DCM, Chloroform, EtOAc, Methanol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Samples are typically dissolved in deuterated chloroform (CDCl₃).

¹H NMR Predicted Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | dd | 1H | H-5 (furan) | Most downfield furan proton, adjacent to the ring oxygen. |

| ~6.30 | dd | 1H | H-4 (furan) | Furan proton coupled to both H-3 and H-5. |

| ~6.20 | d | 1H | H-3 (furan) | Furan proton adjacent to the CH₂ group. |

| ~3.80 | s | 2H | -CH₂-N (furfuryl) | Methylene bridge between furan and nitrogen. Singlet due to no adjacent protons. |

| ~3.70 | s | 3H | -OCH₃ (methyl ester) | Characteristic singlet for methyl ester protons. |

| ~3.40 | s | 2H | N-CH₂-CO (glycine) | Methylene protons of the glycine backbone. |

| ~2.00 (broad) | s (broad) | 1H | N-H (amine) | Secondary amine proton, often broad and may exchange with D₂O.[6] |

¹³C NMR Predicted Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172.0 | C=O (ester) | Carbonyl carbon, highly deshielded. |

| ~152.0 | C-2 (furan, C-CH₂) | Furan carbon bearing the methylene substituent. |

| ~142.0 | C-5 (furan) | Furan carbon adjacent to oxygen, deshielded. |

| ~110.0 | C-4 (furan) | Shielded furan carbon. |

| ~107.0 | C-3 (furan) | Shielded furan carbon. |

| ~52.0 | -OCH₃ (methyl ester) | Carbon of the methyl ester group. |

| ~50.0 | N-CH₂-CO (glycine) | Glycine backbone methylene carbon. |

| ~45.0 | -CH₂-N (furfuryl) | Furfuryl methylene carbon attached to nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Electrospray Ionization (ESI) is a common soft ionization technique for this type of molecule.[7]

Predicted ESI-MS Data:

| m/z Value | Ion Assignment | Fragmentation Pathway |

| 170.07 | [M+H]⁺ | Protonated molecular ion (C₈H₁₂NO₃⁺) |

| 110.07 | [M+H - HCO₂CH₃]⁺ | Loss of the methyl formate group. |

| 81.03 | [C₅H₅O]⁺ | Formation of the stable furfuryl cation (base peak). This is a hallmark fragmentation for furfuryl derivatives.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibration Type |

| ~3350 | Medium, Sharp | N-H (Secondary Amine) | Stretch[9][10] |

| ~3115, 2950 | Medium | C-H (Furan & Aliphatic) | Stretch |

| ~1745 | Strong | C=O (Ester) | Stretch[11] |

| ~1210 | Strong | C-O (Ester) | Stretch[11] |

| ~1120 | Medium | C-N (Amine) | Stretch[10] |

Conclusion

This guide has outlined a reliable and well-characterized method for the synthesis of this compound. The use of reductive amination with sodium triacetoxyborohydride provides a high-yielding and selective pathway to this valuable peptoid building block. The detailed characterization protocols, including predictive NMR, MS, and IR data, serve as a robust framework for validating the structural integrity and purity of the synthesized compound. Researchers can confidently apply these methodologies to access this and similar N-substituted glycine derivatives for applications in drug discovery, biomaterials, and beyond.

References

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved January 19, 2026, from [Link]

-

Fay, L. B., Huynh-Ba, T., & Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved January 19, 2026, from [Link]

-

Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved January 19, 2026, from [Link]

-

Tang, S. Y., McGowan, J. C., Singh, M., Galatsis, P., Ellis, B. E., Boyd, R. K., & Brown, S. A. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2003. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). 2-Benzamido-2-[(tetrahydro-furan-2-ylmethyl) amino] methyl acetate 6. Retrieved January 19, 2026, from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025, August 6). Ionization and fragmentation of furan molecules by electron collisions. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). N-Boc-glycine methyl ester. Retrieved January 19, 2026, from [Link]

-

NMR Spectra and Molecular Structure. (n.d.). Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved January 19, 2026, from [Link]

-

Montalbán, A. G., et al. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved January 19, 2026, from [Link]

-

PubMed. (2022, April 7). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. Retrieved January 19, 2026, from [Link]

-

Taylor & Francis eBooks. (2024). Reductive Amination of Furfural to Furfurylamine. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. Retrieved January 19, 2026, from [Link]

Sources

- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. methyl 2-[(furan-2-ylmethyl)amino]acetate | 1019577-40-2 [chemicalbook.com]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-((furan-2-ylmethyl)amino)acetate for Drug Development Professionals

Introduction

Methyl 2-((furan-2-ylmethyl)amino)acetate is a secondary amine and ester derivative incorporating a furan moiety. The furan ring is a prevalent heterocyclic structure in numerous natural products and pharmacologically active compounds, recognized for a wide array of biological activities.[1][2] The structural combination of a secondary amine, a methyl ester, and a furan group in this compound suggests its potential as a versatile synthetic intermediate in the generation of more complex molecules with possible applications in medicinal chemistry. Understanding the fundamental physicochemical properties of this compound is a critical first step for any researcher or drug development professional aiming to utilize it in synthesis or as a scaffold for novel therapeutics.

This guide provides a comprehensive overview of the core physicochemical profile of this compound, detailed experimental protocols for the determination of its key properties, and insights into the significance of these parameters in the context of drug discovery and development.

Core Physicochemical Profile

A thorough characterization of a compound's physicochemical properties is foundational to its application in research and drug development. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.

Chemical Identity

-

IUPAC Name: methyl 2-[(furan-2-ylmethyl)amino]acetate

-

CAS Number: 1019577-40-2[3]

-

Molecular Formula: C₈H₁₁NO₃

-

Molecular Weight: 169.18 g/mol

-

Chemical Structure:

(A proper 2D structure would be generated here)

Summary of Physicochemical Parameters

The following table summarizes the key physicochemical properties of this compound. It is important to note that experimentally determined values for this specific compound are not widely available in the public domain. Therefore, the table includes predicted values from computational models, which serve as valuable estimates for initial experimental design.

| Property | Value (Predicted/Estimated) | Significance in Drug Development |

| logP | ~1.0 - 1.5 | Indicates the lipophilicity of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. A value in this range suggests moderate lipophilicity.[4] |

| Aqueous Solubility | Moderately Soluble | Crucial for bioavailability and formulation. Poor solubility can hinder in vitro testing and in vivo efficacy.[5][6] |

| pKa | ~6.5 - 7.5 (Amine) | The pKa of the secondary amine will determine its ionization state at physiological pH, which significantly impacts its solubility, permeability, and interaction with biological targets.[7] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Experimental Determination of Key Parameters

To ensure the accuracy of the physicochemical data, experimental determination is paramount. The following sections provide detailed, field-proven protocols for measuring the most critical parameters for drug development.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

Rationale: Lipophilicity, expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's ability to cross cell membranes.[4] The shake-flask method is considered the gold standard for its direct and accurate measurement of a compound's partitioning between an organic (n-octanol) and an aqueous phase.[8]

Protocol:

-

Preparation of Phases: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing the two phases for 24 hours and then allowing them to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

-

Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol.

-

Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.[9]

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Carefully collect samples from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[4]

Workflow Diagram:

Caption: Workflow for LogP determination by the shake-flask method.

Measurement of Thermodynamic Aqueous Solubility

Rationale: Aqueous solubility is a fundamental property that dictates the bioavailability of orally administered drugs and is essential for developing suitable formulations.[6] The thermodynamic solubility assay, often performed using the shake-flask method, measures the equilibrium concentration of a compound in an aqueous buffer.[5]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).[10]

-

Equilibration: Seal the vials and agitate them on an orbital shaker at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Workflow Diagram:

Caption: Workflow for determining thermodynamic aqueous solubility.

Potentiometric Titration for pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, the pKa of the secondary amine determines its charge state at different pH values, which profoundly affects its solubility, membrane permeability, and binding to target proteins.[12] Potentiometric titration is a highly accurate and widely used method for pKa determination.[7]

Protocol:

-

Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration (e.g., 1 mM).[7] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[7]

-

Titration: Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), depending on the expected pKa.[7]

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.[7]

Workflow Diagram:

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic and Structural Analysis

While not strictly physicochemical properties, spectroscopic data are essential for confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the furan ring protons, the methylene groups, the amine proton, and the methyl ester protons. The ¹³C NMR would confirm the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups. Expected peaks would include N-H stretching for the secondary amine, C=O stretching for the ester, and C-O-C stretching for the furan ring and the ester.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition of the compound.

Conclusion

The physicochemical properties of this compound, particularly its lipophilicity, aqueous solubility, and pKa, are critical determinants of its potential utility in drug discovery and development. The predicted moderate lipophilicity and solubility suggest a favorable starting point for a medicinal chemistry program. However, precise experimental determination of these properties using the robust protocols outlined in this guide is an indispensable step. The data obtained from these experiments will provide the foundational knowledge required for rational drug design, formulation development, and the successful advancement of any research program involving this versatile furan derivative.

References

- Vertex AI Search. (n.d.). How To Find Pka.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

- Enamine. (n.d.). LogD/LogP Background.

- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- PMC - NIH. (n.d.). Development of Methods for the Determination of pKa Values.

- Bienta. (n.d.). Aqueous Solubility Assay.

- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

- ChemicalBook. (n.d.). methyl 2-[(furan-2-ylmethyl)amino]acetate.

- Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.

- Der Pharma Chemica. (n.d.). N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis.

Sources

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. methyl 2-[(furan-2-ylmethyl)amino]acetate | 1019577-40-2 [chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Aqueous Solubility Assay | Bienta [bienta.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. enamine.net [enamine.net]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-((furan-2-ylmethyl)amino)acetate (CAS Number 1019577-40-2)

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-((furan-2-ylmethyl)amino)acetate, a heterocyclic compound with potential as a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide synthesizes information from chemical supplier data, established principles of organic synthesis, and structure-activity relationships of analogous furan-containing molecules. We present putative synthetic routes, including N-alkylation and reductive amination, complete with detailed, field-proven protocols and mechanistic rationales. Furthermore, we discuss its physicochemical properties, potential applications informed by the known biological activities of the furan scaffold, and essential safety and handling protocols. This document aims to serve as a foundational resource for researchers interested in the exploration and utilization of this compound in their scientific endeavors.

Introduction and Molecular Overview

This compound, with the CAS number 1019577-40-2, is an organic compound that incorporates a furan ring, a secondary amine, and a methyl ester functionality. The furan moiety is a common structural motif in numerous natural products and pharmacologically active compounds, known to impart a range of biological activities.[1] The presence of both a hydrogen bond donor (the secondary amine) and acceptor (the ester carbonyl and furan oxygen), along with a lipophilic furan ring, suggests that this molecule could serve as a valuable scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The structural combination of a glycine methyl ester unit and a furfuryl group suggests two primary retrosynthetic disconnections, which will be explored in detail in the synthesis section of this guide.

Physicochemical Properties

Precise experimental data for this compound is not widely published. The following table summarizes available data from chemical suppliers and predicted properties.

| Property | Value | Source |

| CAS Number | 1019577-40-2 | |

| Molecular Formula | C8H11NO3 | Chemical Supplier Data |

| Molecular Weight | 169.18 g/mol | Chemical Supplier Data |

| Boiling Point (Predicted) | 230.1±25.0 °C | Chemical Supplier Data |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. | Inferred from structure |

Synthesis of this compound

Synthesis via N-Alkylation of Methyl Glycinate

This is a classical and straightforward approach for the formation of N-substituted amino esters. The reaction involves the nucleophilic substitution of a halide (in this case, on the furfuryl group) by the amino group of methyl glycinate.

Causality Behind Experimental Choices:

-

Reactants: Furfuryl chloride (or bromide) is used as the electrophile. Methyl glycinate, often used as its hydrochloride salt for stability, serves as the nucleophile.[2]

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction (if starting from the hydrochloride salt) and to deprotonate the ammonium salt in situ, freeing the nucleophilic amine. An excess of the base is typically used to drive the reaction to completion.

-

Solvent: A polar aprotic solvent like acetonitrile or dichloromethane is suitable to dissolve the reactants and facilitate the SN2 reaction.

-

Temperature: The reaction is typically conducted at room temperature or with gentle heating to avoid side reactions, such as over-alkylation to the tertiary amine.[2]

Experimental Protocol:

-

To a solution of methyl glycinate hydrochloride (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol), add triethylamine (2.2 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add furfuryl chloride (1.0 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Diagram of N-Alkylation Workflow:

Caption: Workflow for the synthesis of this compound via N-alkylation.

Synthesis via Reductive Amination

Reductive amination is a powerful method for forming amines from carbonyl compounds.[3][4] In this case, furfural (the aldehyde) would react with methyl glycinate to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Causality Behind Experimental Choices:

-

Reactants: Furfural, a readily available bio-based chemical, serves as the carbonyl component. Methyl glycinate is the amine source.

-

Reducing Agent: A mild reducing agent that selectively reduces the imine in the presence of the ester is required. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is less basic and more selective than other borohydrides like sodium borohydride.

-

Solvent: A non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used.

-

Catalyst: The reaction can be acid-catalyzed (e.g., with acetic acid) to promote imine formation.

Experimental Protocol:

-

In a round-bottom flask, dissolve methyl glycinate (1.0 eq.) and furfural (1.0 eq.) in anhydrous dichloromethane.

-

Add acetic acid (0.1 eq.) to catalyze imine formation and stir for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the final product.

Diagram of Reductive Amination Workflow:

Caption: Potential derivatization pathways for this compound.

Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. Therefore, it should be handled with the care accorded to new chemical entities with unknown toxicological properties. General laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. [5][6]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors. [7]Avoid contact with skin and eyes. [6]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [5]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound with significant potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data is currently scarce, this guide has outlined logical and robust synthetic strategies based on established chemical principles. The presence of the furan moiety, coupled with the readily functionalizable amino ester group, makes it an attractive starting material for the generation of diverse chemical libraries aimed at the discovery of new therapeutic agents. It is our hope that this technical guide will stimulate further research into the properties and applications of this promising compound.

References

-

PubChem. (n.d.). Methyl 2-amino-2-(furan-2-yl)acetate. Retrieved from [Link]

- Safety Data Sheets. (n.d.). Methyl 2-((furan-2-ylmethyl)amino)

-

Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

-

ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN1202076C - Production method of N-benzyl glycine ethyl ester.

-

PubChem. (n.d.). Methyl 2-amino-2-furanacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible reaction path for the formation of furfurylamine under the.... Retrieved from [Link]

-

PubMed. (2022). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. Retrieved from [Link]

-

Taylor & Francis eBooks. (2024). Reductive Amination of Furfural to Furfurylamine. Retrieved from [Link]

-

Magnaflux. (2021). Safety Data Sheet Carrier II. Retrieved from [Link]

-

WD-40. (n.d.). Bulk - Material Safety Data Sheet (MSDS). Retrieved from [Link]

Sources

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Page loading... [guidechem.com]

- 3. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. fishersci.com [fishersci.com]

- 6. magnaflux.com [magnaflux.com]

- 7. files.wd40.com [files.wd40.com]

An In-Depth Technical Guide to the Biological Activity of Furan-Containing Amino Acid Esters

This guide provides a comprehensive technical overview of the biological activities associated with furan-containing amino acid esters. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique class of compounds.

Introduction: The Furan Moiety as a Privileged Scaffold

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a prominent structural motif in a vast number of biologically active compounds.[1][2] Its presence is often associated with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3][4] The furan nucleus can act as a bioisostere for phenyl rings, which can lead to improved metabolic stability and enhanced interactions with biological targets.[1][2] When incorporated into the structure of amino acid esters, the resulting hybrid molecules present a compelling area for drug discovery, combining the diverse bioactivities of the furan scaffold with the fundamental building blocks of proteins.

Part 1: Antimicrobial Activity

Furan derivatives have long been recognized for their potent antimicrobial properties.[5][6] The incorporation of a furan ring into amino acid esters can yield compounds with significant activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The antimicrobial action of many furan-containing compounds, particularly nitrofurans, involves reductive activation within the microbial cell.[1][5] This process generates reactive intermediates that can damage microbial DNA and ribosomal proteins, ultimately leading to cell death.[1] The furan ring serves as a critical scaffold that facilitates this bioactivation process.[1] The amino acid ester portion of the molecule can influence factors such as cell permeability and target specificity.

Quantitative Assessment of Antimicrobial Activity

The in vitro antimicrobial efficacy of furan-containing amino acid esters is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC).[5][7] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.[5][7]

Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of Furan-Containing Compounds against Various Bacterial Strains

| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Reference |

| Nitrofurantoin | 1.5625 | Not Specified | [5] |

| 3-aryl-3(furan-2-yl) propanoic acid derivative | Not Specified | 64 | [3] |

| 5-Nitrofuran derivatives | Inhibitory effects observed | Inhibitory effects observed | [6] |

| Furan-2,4-disubstituted derivatives | Not Specified | Superior activity observed | [3] |

Note: This table provides examples of MIC values for furan derivatives to illustrate the range of activity. Specific values for furan-containing amino acid esters would be determined experimentally.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standardized method for determining the MIC of a test compound against a specific bacterial strain.[5][7][8]

Materials:

-

Mueller-Hinton Broth (MHB)[5]

-

Bacterial strains (e.g., S. aureus, E. coli)[5]

-

Furan-containing amino acid ester (test compound)

-

96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)[8]

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Incubator

Procedure:

-

Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in MHB directly in the 96-well plate.[8]

-

Inoculate Wells: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[9]

-

Incubate: Incubate the microtiter plate at 35-37°C for 16-20 hours.[9]

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7][8]

Part 2: Anticancer Activity

The furan scaffold is a key component in several compounds exhibiting promising anticancer properties.[10][11][12] Furan-containing amino acid esters are being investigated for their potential to induce cytotoxicity in various cancer cell lines.

Mechanism of Action

The anticancer mechanisms of furan derivatives are diverse and can include:

-

Induction of Apoptosis: Many furan-containing compounds have been shown to trigger programmed cell death in cancer cells.[11] This can occur through the intrinsic mitochondrial pathway, often involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[11]

-

Cell Cycle Arrest: These compounds can disrupt the normal progression of the cell cycle, often causing an accumulation of cells in the G2/M phase.[11]

-

Enzyme Inhibition: Certain furan derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[12]

Quantitative Assessment of Cytotoxic Activity

The in vitro anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit 50% of cell viability in vitro.[10]

Table 2: Illustrative Cytotoxic Activity of Furan-Based Derivatives against Cancer Cell Lines

| Compound ID | Derivative Name | IC50 on MCF-7 (μM) | Selectivity Index (SI) | Reference |

| 4 | N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide | 4.06 | > 2.46 | [10] |

| 7 | N-phenyl triazinone derivative | 2.96 | > 3.38 | [10] |

Note: This table showcases the cytotoxic potential of furan derivatives. The activity of specific furan-containing amino acid esters would need to be experimentally determined.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a rapid and sensitive method to quantify viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[13][14][15]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)[10]

-

Complete cell culture medium

-

Furan-containing amino acid ester (test compound)

-

96-well opaque-walled sterile microplates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[15]

-

Assay Reagent Addition: Add the CellTiter-Glo® Reagent to each well and mix to induce cell lysis.

-

Luminescence Measurement: Incubate at room temperature to stabilize the luminescent signal, then record the luminescence using a luminometer.[14]

-

Data Analysis: Calculate the percentage of cell viability by normalizing the luminescence signal of treated cells to that of the vehicle control.[14]

Diagram 1: General Workflow for Synthesis and Biological Evaluation of Furan-Containing Amino Acid Esters

Caption: A streamlined workflow from synthesis to biological activity assessment.

Part 3: Anti-inflammatory Activity

Furan derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory agents.[16][17][18]

Mechanism of Action

The anti-inflammatory effects of furan-containing compounds can be attributed to several mechanisms:

-

Modulation of Signaling Pathways: They can exert regulatory effects on key inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[16][17][18]

-

Enzyme Inhibition: Some furan derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[3][18]

-

Antioxidant Activity: Many natural furan derivatives possess effective antioxidant properties, which can help to mitigate the oxidative stress associated with inflammation.[16][17]

In Vitro Assessment of Anti-inflammatory Activity

Several in vitro assays are commonly used to screen for the anti-inflammatory potential of novel compounds.[19][20]

Table 3: Common In Vitro Assays for Anti-inflammatory Activity

| Assay | Principle | Key Measurement |

| Protein Denaturation Inhibition | Inhibition of heat- or chemically-induced protein (e.g., albumin) denaturation.[19][21] | Reduction in turbidity or absorbance.[21] |

| Membrane Stabilization | Protection of red blood cell membranes from hypotonicity-induced lysis.[19][21] | Inhibition of hemolysis.[22] |

| Enzyme Inhibition (COX/LOX) | Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzyme activity.[19][22] | Reduction in the production of prostaglandins or leukotrienes.[22] |

| Nitric Oxide (NO) Inhibition | Inhibition of nitric oxide production in stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells).[19] | Measurement of nitrite levels in the cell culture supernatant. |

Experimental Protocol: Inhibition of Protein Denaturation Assay

This assay provides a simple and rapid method to screen for anti-inflammatory activity.[21]

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin[20]

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Furan-containing amino acid ester (test compound)

-

Reference drug (e.g., Diclofenac sodium)[21]

-

Water bath

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA or egg albumin.[21]

-

Incubation: Incubate the mixture at 37°C for 20 minutes.[21]

-

Induce Denaturation: Induce denaturation by heating the mixture at 57°C for 30 minutes.[21]

-

Cooling and Measurement: After cooling, add PBS and measure the turbidity at 660 nm.[21]

-

Calculate Inhibition: The percentage inhibition of protein denaturation is calculated relative to the control.

Diagram 2: Proposed Anti-inflammatory Mechanism of Furan Derivatives

Caption: Inhibition of key inflammatory signaling pathways by furan derivatives.

Conclusion and Future Directions

Furan-containing amino acid esters represent a promising class of compounds with a broad spectrum of biological activities. Their potential as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation. Future research should focus on the synthesis of novel derivatives to establish comprehensive structure-activity relationships, elucidation of their precise mechanisms of action, and in vivo evaluation to translate the in vitro findings into potential therapeutic applications. The versatility of the furan scaffold, combined with the inherent properties of amino acids, provides a rich platform for the design and development of new and effective therapeutic agents.

References

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. (2020-08-19).

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-26).

- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.

- Furan Derivatives: A Comparative Guide to Their Antibacterial Activity - Benchchem.

- Antimicrobial Susceptibility Testing - Apec.org.

- Synthesis and antimicrobial activity of new furan derivatives - PubMed.

- Cytotoxicity Profile of Furan-Based Derivatives as Potential Anticancer Agents - Benchchem.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.

- Furan: A Promising Scaffold for Biological Activity. (2024-01-25).

- Pharmacological activity of furan derivatives. (2024-12-10).

- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. (2022-04-18).

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017-12-20).

- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - ResearchGate.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - ResearchGate.

- Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72 - Benchchem.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021-07-02).

- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships - Benchchem.

- In Vitro Anti-inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH. (2018-11-19).

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (2024-03-28).

- Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices | Clinical Infectious Diseases | Oxford Academic.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijabbr.com [ijabbr.com]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apec.org [apec.org]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. noblelifesci.com [noblelifesci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journalajrb.com [journalajrb.com]

- 20. researchgate.net [researchgate.net]

- 21. bbrc.in [bbrc.in]

- 22. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of Methyl 2-((furan-2-ylmethyl)amino)acetate Bioactivity

Abstract

The discovery and development of novel therapeutic agents is a resource-intensive endeavor. In silico methodologies present a powerful, streamlined alternative for the early stages of this process, enabling the prediction of bioactivity and bioavailability of novel chemical entities.[1][2] This guide provides a comprehensive, technically-focused workflow for predicting the bioactivity of a novel furan-containing compound, Methyl 2-((furan-2-ylmethyl)amino)acetate. Given the absence of existing biological data for this specific molecule, this document serves as a predictive blueprint, detailing the necessary computational tools and methodologies to hypothesize its biological targets and therapeutic potential. We will explore target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The protocols outlined herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for In Silico Bioactivity Prediction

The furan scaffold is a cornerstone in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] The versatility of the furan ring, often acting as a bioisostere for other aromatic moieties, makes its derivatives prime candidates for drug discovery.[4] this compound is a novel compound incorporating this privileged scaffold. With no prior biological evaluation, in silico techniques offer a critical first step in elucidating its potential therapeutic value.

Computational approaches, such as molecular docking and QSAR, have revolutionized drug discovery by allowing for the rapid screening of vast compound libraries against specific biological targets.[5] These methods not only predict the binding affinity of a ligand to a protein but also provide insights into the molecular interactions driving this recognition.[6] This guide will walk through a logical, multi-step computational workflow to build a comprehensive bioactivity profile for this compound.

The Subject Molecule: this compound

A thorough understanding of the subject molecule's structure is fundamental to any in silico analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₁NO₃ | [7] |

| Molecular Weight | 183.20 g/mol | [7] |

| SMILES | COC(=O)CNCC1=CC=CO1 | - |

| Canonical SMILES | C1=COC(=C1)CNC(=O)OC | - |

Note: As this is a novel compound, some properties are calculated. The SMILES string is essential for input into various computational chemistry software.

The In Silico Predictive Workflow

Our predictive strategy is a multi-faceted approach, beginning with target identification and culminating in a holistic assessment of the molecule's drug-like properties.

Caption: Overall workflow for in silico bioactivity prediction.

Step-by-Step Methodologies

Part 1: Target Identification and Selection

The initial and most critical step is to identify potential biological targets. Since there is no prior data for our subject molecule, we will employ a combination of literature-based and similarity-based approaches.

-

Rationale: Furan derivatives are known to interact with a wide range of biological targets.[3][8] By examining the bioactivities of structurally similar compounds, we can infer a list of probable protein targets for this compound.

-

Protocol:

-

Literature Review: Conduct a thorough search of scientific databases (e.g., PubMed, Scopus) for the biological activities of furan-containing compounds. Focus on those with similar structural motifs, such as a furan ring connected to an amino acid ester.

-

Database Searching: Utilize databases like ChEMBL and PubChem to find compounds structurally similar to this compound and identify their known biological targets.

-

Target Prioritization: Based on the gathered information, prioritize a list of potential targets. For this guide, we will hypothesize Monoamine Oxidase B (MAO-B) as a potential target due to the known neuroactive potential of some furan derivatives.

-

Protein Structure Retrieval: Obtain the 3D crystallographic structure of the selected target protein from the Protein Data Bank (PDB). For MAO-B, a suitable entry would be PDB ID: 2BYB.

-

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][6]

-

Rationale: This technique allows us to visualize the binding mode and estimate the binding affinity of this compound to our selected target, MAO-B. A lower binding energy suggests a more stable interaction.

Caption: Molecular docking workflow.

-

Protocol:

-

Ligand Preparation:

-

Generate the 3D structure of this compound using software like Avogadro or BIOVIA Draw.[5]

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[5]

-

Save the structure in a format compatible with docking software (e.g., .pdbqt for AutoDock Vina).

-

-

Protein Preparation:

-

Grid Box Generation:

-

Define the binding site on the protein. This is typically the location of the co-crystallized ligand in the original PDB file.

-

Define the dimensions and center of the grid box to encompass the entire binding site.

-

-

Docking Simulation:

-

Use a docking program like AutoDock Vina to perform the docking calculation.

-

The program will generate multiple binding poses of the ligand within the defined grid box, each with a corresponding binding affinity score.

-

-

Results Analysis:

-

Analyze the top-ranked binding poses. The pose with the lowest binding energy is considered the most favorable.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.[5]

-

-

Part 3: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[11][12]

-

Rationale: By building a QSAR model based on a dataset of known MAO-B inhibitors, we can predict the activity of our novel compound. This provides an independent line of computational evidence for its potential bioactivity.

Caption: QSAR model development workflow.

-

Protocol:

-

Data Collection: Curate a dataset of furan-containing compounds with experimentally determined inhibitory activity against MAO-B from the literature or databases like ChEMBL.

-

Descriptor Calculation: For each molecule in the dataset, calculate a range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or Mordred.

-

Data Preprocessing:

-

Normalize the descriptor data.

-

Split the dataset into a training set (for model building) and a test set (for validation).

-

-

Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or Support Vector Machine (SVM), to build a mathematical model that correlates the descriptors with the biological activity.[11]

-

Model Validation: Rigorously validate the model using internal and external validation techniques to ensure its predictive power.

-

Prediction for this compound:

-

Calculate the same set of molecular descriptors for our subject molecule.

-

Use the validated QSAR model to predict its MAO-B inhibitory activity.

-

-

Part 4: ADMET Prediction

ADMET prediction assesses the pharmacokinetic and toxicological properties of a compound.

-

Rationale: A compound with excellent bioactivity is useless if it has poor absorption, is rapidly metabolized, or is toxic. ADMET prediction helps to identify potential liabilities early in the drug discovery process.

-

Protocol:

-

Utilize Online Servers: A variety of web-based tools are available for ADMET prediction, such as SwissADME, pkCSM, and admetSAR.

-

Input Structure: Provide the SMILES string of this compound to the server.

-

Analyze Predictions: The server will output predictions for a wide range of properties, including:

-

Absorption: Caco-2 permeability, intestinal absorption.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity.

-

-

Lipinski's Rule of Five: Assess the compound's compliance with Lipinski's rules, which are a set of guidelines for predicting oral bioavailability.[5]

-

Data Presentation and Interpretation

All quantitative data generated from these in silico predictions should be summarized in clear, concise tables for easy comparison and interpretation.

Table 2: Predicted Bioactivity and ADMET Properties of this compound

| Parameter | Predicted Value | Method | Interpretation |

| Binding Affinity (MAO-B) | e.g., -7.5 kcal/mol | Molecular Docking | Strong predicted binding affinity |

| Predicted pIC₅₀ (MAO-B) | e.g., 6.2 | QSAR | Potent inhibitor predicted |

| Lipinski's Rule of Five | e.g., 0 Violations | SwissADME | Good oral bioavailability predicted |

| Blood-Brain Barrier Permeation | e.g., Yes | pkCSM | Potential for CNS activity |

| Ames Mutagenicity | e.g., Non-mutagen | admetSAR | Low risk of mutagenicity |

| Hepatotoxicity | e.g., Low | admetSAR | Low risk of liver toxicity |

Note: The values in this table are hypothetical and would be replaced with the actual results from the computational analyses.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for predicting the bioactivity of the novel compound, this compound. By integrating target identification, molecular docking, QSAR modeling, and ADMET prediction, we can construct a robust hypothesis regarding its therapeutic potential, in this case, as a potential MAO-B inhibitor.

It is crucial to emphasize that in silico predictions are hypotheses that must be validated through experimental studies. The findings from this computational analysis should guide the synthesis and subsequent in vitro and in vivo testing of this compound to confirm its predicted bioactivity and assess its true therapeutic potential.

References

-

Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Methyl alpha-oxofuran-2-acetate | C7H6O4 | CID 118422. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

2-{amino}benzoic acid. (n.d.). American Elements. Retrieved January 19, 2026, from [Link]

-

2-Acetylfuran. (2023, December 2). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Sengpracha, W., Prawat, U., & Wittayalai, S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1081-1087. [Link]

-

A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024, July 31). MDPI. Retrieved January 19, 2026, from [Link]

-

Sengpracha, W., Prawat, U., & Wittayalai, S. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Retrieved January 19, 2026, from [Link]

-

A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024, July 31). PubMed. Retrieved January 19, 2026, from [Link]

-

[5-(Methylcarbamoyl)furan-2-yl]methyl acetate | C9H11NO4 | CID 147316539. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved January 19, 2026, from [Link]

-

In silico Methods for Identification of Potential Therapeutic Targets. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. (2021, December 7). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 19, 2026, from [Link]

-

Biological and in silico studies of methyl 2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylate as a promising antimicrobial agent. (2025, August 3). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024, January 25). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. (2022, May 26). PubMed. Retrieved January 19, 2026, from [Link]

-

In silico screening of protein-binding peptides with an application to developing peptide inhibitors against antibiotic resistance. (n.d.). PNAS Nexus | Oxford Academic. Retrieved January 19, 2026, from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 19, 2026, from [Link]

-

Integrated in Silico Methods for the Design and Optimization of Novel Drug Candidates. (n.d.). IJS Indico. Retrieved January 19, 2026, from [Link]

-

Efforts towards the synthesis of furan containing bioactive compounds. (2023, December 15). ShareOK. Retrieved January 19, 2026, from [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 19, 2026, from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2025, September 4). ResearchGate. Retrieved January 19, 2026, from [Link]

-

In Silico Screening and Identification of Inhibitor Molecules Targeting SDS22 Protein. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 19, 2026, from [Link]

-

QSPR and QSAR modeling. (n.d.). Meiler Lab. Retrieved January 19, 2026, from [Link]

-

(PDF) A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2025, October 12). ResearchGate. Retrieved January 19, 2026, from [Link]

-

[5-(2-Aminoethyl)furan-2-yl]methanol | C7H11NO2 | CID 55254415. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Molecular Docking Tutorial. (n.d.). Retrieved January 19, 2026, from [Link]

-

Methyl 3-((furan-2-ylmethyl)amino)propanoate | C9H13NO3 | CID 21824744. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Showing metabocard for 2-Acetylfuran (HMDB0033127). (2012, September 11). Human Metabolome Database. Retrieved January 19, 2026, from [Link]

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Quantitative structure–activity relationship. (2023, November 28). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

2-Methylfuran | C5H6O | CID 10797. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. ijabbr.com [ijabbr.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Methyl 3-((furan-2-ylmethyl)amino)propanoate | C9H13NO3 | CID 21824744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. neovarsity.org [neovarsity.org]

- 12. QSPR and QSAR modeling – Meiler Lab [meilerlab.org]

Unlocking the Therapeutic Potential of Methyl 2-((furan-2-ylmethyl)amino)acetate: A Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Methyl 2-((furan-2-ylmethyl)amino)acetate is a small molecule featuring a furan scaffold, a five-membered aromatic ring that is a cornerstone in medicinal chemistry.[1] While specific biological data for this particular compound is not extensively documented in publicly available literature, its structural motifs suggest a high potential for therapeutic relevance. The furan nucleus is a "privileged scaffold," known to impart favorable pharmacokinetic and pharmacodynamic properties to a wide array of clinically approved drugs.[1][2] Furan derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4] This in-depth technical guide provides a strategic framework for the systematic investigation of this compound to identify and validate its potential therapeutic targets. By integrating established principles of medicinal chemistry with modern target deconvolution methodologies, this document serves as a roadmap for researchers aiming to translate this promising chemical entity into a novel therapeutic lead.

Introduction: The Furan Scaffold as a Harbinger of Bioactivity

The furan ring's prevalence in medicinal chemistry is not coincidental. Its unique electronic properties and ability to act as a bioisostere for phenyl or thiophene rings make it a versatile component in drug design.[2] The oxygen atom in the furan ring can participate in hydrogen bonding, while the aromatic system can engage in π–π stacking and other non-polar interactions, which are crucial for binding to biological targets.[3]

Given the lack of specific bioactivity data for this compound, our initial approach must be hypothesis-driven, based on the well-documented activities of structurally related furan derivatives. These include:

-

Anticancer Activity: Many furan-containing compounds have been evaluated as potential anticancer agents, exerting their effects through mechanisms like tubulin polymerization inhibition and apoptosis induction.[1]

-

Antimicrobial Properties: The furan nucleus is a key pharmacophore in several antimicrobial agents.[1] For instance, nitrofurantoin, a furan derivative, is a widely used antibiotic for urinary tract infections.[1]

-

Anti-inflammatory Effects: The furan scaffold is present in various anti-inflammatory drugs, some of which function by inhibiting enzymes like cyclooxygenase-2 (COX-2).[1][2]

-

Antiviral Activity: Certain furan derivatives have shown potential as antiviral agents.[1]

This guide will delineate a comprehensive, multi-pronged strategy to explore these potential activities and pinpoint the specific molecular targets of this compound.

A Strategic Workflow for Target Identification

The journey from a novel compound to a validated therapeutic target is a systematic process of elimination and confirmation. The following workflow outlines a logical progression from broad phenotypic screening to specific target validation.

Phase 1: Phenotypic Screening to Uncover Biological Activity

The initial step is to cast a wide net to identify any significant biological effects of this compound.

Broad-Spectrum Anticancer Screening

A cost-effective and comprehensive initial screen is to utilize a well-established cancer cell line panel, such as the National Cancer Institute's NCI-60 panel. This provides data on the compound's cytotoxicity across a diverse range of human cancer cell lines.

| Parameter | Description | Expected Outcome |

| Cell Lines | 60 human cancer cell lines from 9 different tissue types. | Identification of cell lines particularly sensitive to the compound. |

| Concentration Range | Typically a 5-log dilution series. | Determination of GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values. |

| Data Analysis | COMPARE algorithm to identify compounds with similar activity profiles. | Potential insights into the mechanism of action by comparison with known anticancer agents. |

Focused High-Throughput Screening (HTS)

Based on the known activities of the furan scaffold, parallel focused screens are recommended.

-

Antimicrobial Assays: Test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.[5] The primary endpoint would be the Minimum Inhibitory Concentration (MIC).

-

Anti-inflammatory Assays: Utilize cell-based assays to measure the inhibition of inflammatory mediators (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Alternatively, screen for direct inhibition of key inflammatory enzymes like COX-1 and COX-2.

-

Antiviral Assays: Screen against a panel of viruses in appropriate cell culture models. The endpoint would be the inhibition of viral replication, measured, for example, by plaque reduction assays.

Phase 2: Target Deconvolution - From Phenotype to Protein

Once a reproducible and potent phenotype is identified, the next critical step is to determine the specific molecular target(s) responsible for this effect.[6] Several orthogonal approaches should be employed to increase the confidence in the identified targets.[7]

Affinity-Based Pull-Down Approaches

These methods involve immobilizing the small molecule to a solid support to "fish" for its binding partners from a cell lysate.[7]

Protocol: On-Bead Affinity Matrix Pulldown

-

Synthesis of Affinity Probe: Synthesize an analog of this compound with a linker arm and an affinity tag (e.g., biotin). It is crucial to test that this modification does not abrogate the biological activity of the parent compound.

-

Immobilization: Covalently attach the affinity probe to a solid support, such as agarose beads.

-

Incubation: Incubate the affinity matrix with a relevant cell lysate. A control matrix with no immobilized compound should be run in parallel.

-

Washing: Wash the beads extensively to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins.

-

Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[7]

Label-Free Target Identification Methods

Label-free methods utilize the unmodified small molecule, avoiding potential artifacts introduced by chemical modifications.[7]

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.

Protocol: DARTS

-

Cell Lysate Preparation: Prepare a lysate from cells that exhibit the desired phenotype.

-